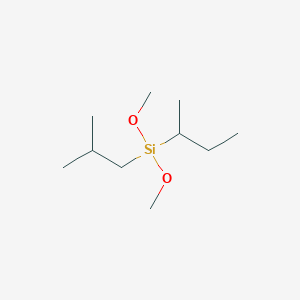

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

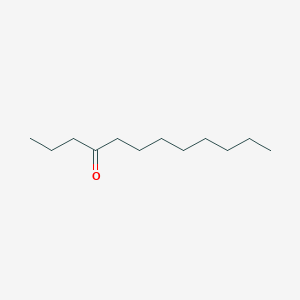

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane, also known as BDMS, is a silane compound that has been widely used in scientific research applications. It is a colorless liquid with a molecular weight of 220.38 g/mol and a boiling point of 115-117°C. BDMS is a versatile intermediate for the synthesis of various organosilicon compounds. In

Applications De Recherche Scientifique

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has been widely used as a crosslinking agent in the synthesis of silicone polymers. It can also be used as a precursor for the synthesis of various organosilicon compounds, such as siloxanes, silanes, and silazanes. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has been used in the synthesis of functionalized silica nanoparticles, which have potential applications in drug delivery, catalysis, and imaging. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has also been used as a coupling agent in the modification of surfaces, such as glass, metal, and polymer surfaces.

Mécanisme D'action

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane is a reactive silane compound that can undergo hydrolysis in the presence of water. The hydrolysis reaction produces a silanol group, which can react with other silanol groups or with other functional groups on the surface of a material. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also undergo condensation reactions, where two silanol groups react to form a siloxane bond. The resulting crosslinked material has improved mechanical and thermal properties.

Effets Biochimiques Et Physiologiques

There is limited information available on the biochemical and physiological effects of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane. However, it is known that silane compounds can react with biological molecules, such as proteins and nucleic acids, and can cause cellular damage. Therefore, it is important to handle (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane with care and to follow appropriate safety protocols.

Avantages Et Limitations Des Expériences En Laboratoire

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-handle reagent that can be used in a variety of applications. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also be easily purified by distillation under reduced pressure. However, (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane is a reactive compound that can undergo hydrolysis in the presence of water, which can limit its shelf life. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also be difficult to handle in large quantities due to its flammability and toxicity.

Orientations Futures

There are several potential future directions for the use of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane in scientific research. One area of interest is the development of functionalized silica nanoparticles for drug delivery applications. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be used as a precursor for the synthesis of silica nanoparticles with specific functional groups that can target specific cells or tissues. Another area of interest is the modification of surfaces with (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane to improve their properties, such as adhesion, wettability, and biocompatibility. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be used as a coupling agent to modify the surface of materials, such as polymers, metals, and ceramics. Finally, there is potential for the use of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane in the synthesis of new organosilicon compounds with unique properties and applications.

Méthodes De Synthèse

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be synthesized by reacting 2,3-dimethyl-2-butene with dimethoxy(methyl)silane in the presence of a Lewis acid catalyst. The reaction proceeds through a hydrosilation mechanism, where the Si-H bond of the silane compound is added across the C=C double bond of the alkene. The resulting product is purified by distillation under reduced pressure.

Propriétés

Numéro CAS |

126990-31-6 |

|---|---|

Nom du produit |

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane |

Formule moléculaire |

C10H24O2Si |

Poids moléculaire |

204.38 g/mol |

Nom IUPAC |

butan-2-yl-dimethoxy-(2-methylpropyl)silane |

InChI |

InChI=1S/C10H24O2Si/c1-7-10(4)13(11-5,12-6)8-9(2)3/h9-10H,7-8H2,1-6H3 |

Clé InChI |

NVHCKYSIRWGHRB-UHFFFAOYSA-N |

SMILES |

CCC(C)[Si](CC(C)C)(OC)OC |

SMILES canonique |

CCC(C)[Si](CC(C)C)(OC)OC |

Synonymes |

sec-Butyl-(isobutyl)-dimethoxysilane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146904.png)